2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL
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Overview
Description
2-(2-Aminoethyl)bicyclo[222]octan-2-OL is a bicyclic compound with a unique structure that includes an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL can be achieved through several methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-one with ethylenediamine under specific conditions to introduce the aminoethyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the aminoethyl group.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)bicyclo[2.2.2]octan-2-OL: Similar structure but with a different substitution pattern.
Bicyclo[2.2.2]octan-2-OL: Lacks the aminoethyl group, making it less versatile in certain reactions
Uniqueness
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL is unique due to the presence of both the aminoethyl and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2-aminoethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C10H19NO/c11-6-5-10(12)7-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |
InChI Key |
STXGFTKOCBKKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2(CCN)O |
Origin of Product |
United States |
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